Benzoic acid,3-(2-phenylethyl)-,methyl ester

概要

説明

Benzoic acid,3-(2-phenylethyl)-,methyl ester, also known as methyl 3-phenylpropyl benzoate, is an organic compound with the molecular formula C16H16O2. It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group attached to the benzoic acid moiety. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,3-(2-phenylethyl)-,methyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-phenylpropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-phenylpropyl alcohol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.

化学反応の分析

Types of Reactions

Benzoic acid,3-(2-phenylethyl)-,methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-phenylpropyl alcohol in the presence of an acid or base.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: Benzoic acid and 3-phenylpropyl alcohol.

Reduction: 3-phenylpropyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

科学的研究の応用

Benzoic acid,3-(2-phenylethyl)-,methyl ester has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the fragrance and flavor industry for its aromatic properties.

作用機序

The mechanism of action of benzoic acid,3-(2-phenylethyl)-,methyl ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes, enzymes, or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Benzoic acid, phenethyl ester: Similar structure but with a phenethyl group instead of a 3-phenylpropyl group.

Acetic acid, 2-phenylethyl ester: Contains an acetic acid moiety instead of benzoic acid.

Benzoic acid, 2-hydroxy-, phenylmethyl ester: Contains a hydroxyl group on the benzoic acid moiety.

Uniqueness

Benzoic acid,3-(2-phenylethyl)-,methyl ester is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid. This structural difference can influence its reactivity, solubility, and applications in various fields.

生物活性

Benzoic acid, 3-(2-phenylethyl)-, methyl ester, commonly referred to as phenethyl benzoate, is an organic compound that has garnered attention due to its diverse biological activities. This compound is formed through the esterification of benzoic acid and 2-phenylethanol, resulting in a structure that imparts various pharmacological properties. This article reviews the biological activity of phenethyl benzoate, highlighting its antimicrobial, anti-inflammatory, and antioxidant effects supported by relevant research findings.

Chemical Structure

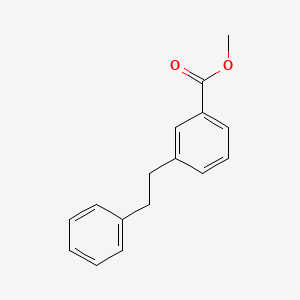

The chemical formula for phenethyl benzoate is . Its structure consists of a benzoate group linked to a phenethyl moiety, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study revealed that phenethyl benzoate demonstrated effective inhibition against various bacterial strains. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 50 |

| Candida albicans | 18 | 50 |

This data indicates a promising potential for phenethyl benzoate as a natural antimicrobial agent in food preservation and medical applications .

2. Anti-inflammatory Properties

Phenethyl benzoate has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study:

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with phenethyl benzoate resulted in a significant reduction in inflammatory markers compared to untreated controls. The results are summarized below:

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Phenethyl Benzoate (50 µM) | 80 | 90 |

These findings indicate that phenethyl benzoate may serve as a therapeutic agent for managing inflammatory responses .

3. Antioxidant Activity

The antioxidant potential of phenethyl benzoate has also been explored. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is attributed to the presence of the phenolic structure within the compound.

Research Findings:

In a DPPH radical scavenging assay, phenethyl benzoate exhibited an IC50 value indicating its potency as an antioxidant:

| Compound | IC50 (µg/mL) |

|---|---|

| Phenethyl Benzoate | 45 |

| Ascorbic Acid (Control) | 30 |

The results suggest that while phenethyl benzoate is a weaker antioxidant compared to ascorbic acid, it still possesses significant scavenging ability .

特性

IUPAC Name |

methyl 3-(2-phenylethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEXYPQDVOVOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。